molecular formula C12H13ClF2O2 B8397553 3-Cyclopropylmethoxy-4-difluoromethoxybenzyl chloride

3-Cyclopropylmethoxy-4-difluoromethoxybenzyl chloride

Cat. No. B8397553
M. Wt: 262.68 g/mol
InChI Key: CDGMHLGEZNVSSW-UHFFFAOYSA-N
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Patent
US05631286

Procedure details

A solution of crude 3-cyclopropylmethoxy-4-difluoromethoxyphenyl alcohol (24.4 g) and pyridine (9.8 mL, 120 mmol) in chloroform (150 mL) under an argon atmosphere was treated with thionyl chloride (8.0 mL, 110 mmol) and the mixture was heated at reflux for 1 h. The solvent was removed, ether was added and the precipitate was removed by filtration. The filtrate was concentrated to a pale yellow oil (26 g).
Name
3-cyclopropylmethoxy-4-difluoromethoxyphenyl alcohol
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[CH:7]=[C:8](O)[CH:9]=[CH:10][C:11]=2[O:12][CH:13]([F:15])[F:14])[CH2:3][CH2:2]1.N1C=CC=CC=1.S(Cl)(Cl)=O.[CH:27](Cl)(Cl)[Cl:28]>>[CH:1]1([CH2:4][O:5][C:6]2[CH:7]=[C:8]([CH:9]=[CH:10][C:11]=2[O:12][CH:13]([F:15])[F:14])[CH2:27][Cl:28])[CH2:3][CH2:2]1

Inputs

Step One
Name
3-cyclopropylmethoxy-4-difluoromethoxyphenyl alcohol
Quantity
24.4 g
Type
reactant
Smiles
C1(CC1)COC=1C=C(C=CC1OC(F)F)O
Name
Quantity
9.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
ADDITION
Type
ADDITION
Details
ether was added
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a pale yellow oil (26 g)

Outcomes

Product
Name
Type
Smiles
C1(CC1)COC=1C=C(CCl)C=CC1OC(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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